Fmoc-Ala-OH-13C3,15N
Description
Evolution of Stable Isotope Labeling Strategies in Modern Biochemistry and Molecular Biology
The application of stable isotopes in biological research dates back to the early 20th century, initially driven by the need to trace metabolic pathways when radioactive isotopes were scarce or unsuitable for certain applications thermofisher.comchempep.commedchemexpress.com. Early pioneers utilized isotopes like Deuterium (²H) and Carbon-13 (¹³C) in tracer studies, laying the groundwork for understanding nutrient cycling and metabolic processes thermofisher.comchempep.com. The advent and refinement of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in the latter half of the 20th century dramatically amplified the utility of stable isotopes. These analytical techniques allowed for highly sensitive and specific detection of isotopic signatures, enabling quantitative measurements and structural elucidation with unprecedented precision thermofisher.comchempep.compepscan.comsigmaaldrich.comnih.govckgas.com. This evolution has transformed stable isotope labeling from a niche technique into a cornerstone of modern quantitative proteomics, metabolomics, and structural biology chempep.compepscan.comckgas.comproteogenix.sciencesigmaaldrich.comchempep.com.
Significance of Isotopically Labeled Amino Acids in Advanced Research Methodologies
Isotopically labeled amino acids are fundamental building blocks for deciphering the intricate workings of biological systems. By incorporating stable isotopes such as ¹³C and ¹⁵N into amino acid structures, researchers can create molecular probes that are chemically identical to their natural counterparts but possess a distinct mass signature chempep.comproteogenix.science. This mass difference is readily detectable by mass spectrometry, forming the basis for quantitative techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) pepscan.comckgas.comchempep.comnih.gov. SILAC allows for accurate relative quantification of proteins, essential for comparing protein expression levels across different experimental conditions pepscan.comckgas.comchempep.comnih.gov. Furthermore, the incorporation of ¹³C and ¹⁵N into amino acids is crucial for NMR spectroscopy, where it enhances spectral resolution, simplifies assignments, and provides vital data for determining the three-dimensional structures and dynamics of peptides and proteins sigmaaldrich.comproteogenix.sciencechempep.comnih.govchempep.com. Labeled amino acids also serve as internal standards in mass spectrometry for absolute quantification and are invaluable in metabolic flux analysis to trace biochemical pathways chempep.comproteogenix.sciencesigmaaldrich.commedchemexpress.com.
Overview of Fmoc-Ala-OH-13C3,15N within the Landscape of Protected Stable Isotope-Labeled Amino Acids
The synthesis of peptides, particularly for research applications, relies heavily on robust and efficient chemical strategies. Solid-phase peptide synthesis (SPPS) has become the dominant method, and within SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy has gained widespread adoption thermofisher.comnih.govlgcstandards.comiris-biotech.debachem.com. The Fmoc group, attached to the α-amino terminus of an amino acid, is base-labile, allowing for mild deprotection conditions that are orthogonal to many side-chain protecting groups thermofisher.comnih.govlgcstandards.comiris-biotech.de. This orthogonality is critical for the sequential addition of amino acids during peptide assembly.
This compound represents a specialized reagent that integrates the advantages of Fmoc chemistry with the power of stable isotope labeling. It is an L-alanine derivative where three carbon atoms and the nitrogen atom have been enriched with ¹³C and ¹⁵N, respectively sigmaaldrich.commedchemexpress.comisotope.comchemicalbook.comchemicalbook.in. This doubly labeled amino acid serves as a vital building block for synthesizing peptides with a defined isotopic signature. Its protected nature ensures compatibility with standard Fmoc-based SPPS protocols, allowing researchers to incorporate precise isotopic labels into custom-synthesized peptides for downstream analytical applications pepscan.comsigmaaldrich.comproteogenix.sciencechempep.comnih.gov.
Scope and Research Impact of this compound in Contemporary Academic Investigations
This compound finds its primary utility in research areas demanding high precision in molecular tracking and quantification. Its incorporation into synthetic peptides enables:
Quantitative Proteomics: As a component of labeled peptides, it can serve as an internal standard for mass spectrometry-based quantitative proteomics, including SILAC experiments, to accurately measure protein abundance and changes in biological samples pepscan.comckgas.comproteogenix.sciencechempep.comnih.govmedchemexpress.com. The specific mass shift introduced by the ¹³C and ¹⁵N labels allows for the differentiation and quantification of peptides from different experimental conditions.
Structural Biology (NMR Spectroscopy): The ¹³C and ¹⁵N labels enhance the signal-to-noise ratio and spectral resolution in NMR experiments, facilitating the determination of peptide and protein structures, dynamics, and interactions sigmaaldrich.comproteogenix.sciencechempep.comnih.govchempep.com. Site-specific labeling, as provided by labeled amino acids like this compound, is particularly valuable for mapping specific regions or residues within larger biomolecules.
Peptide Synthesis and Drug Development: It is a key reagent for the synthesis of isotopically labeled peptides, which can be used as standards, probes, or even as peptide-based therapeutics to study their pharmacokinetics and metabolism chempep.comproteogenix.sciencemedchemexpress.com.
The impact of this compound lies in its contribution to the development of more sensitive, accurate, and quantitative analytical methods, pushing the boundaries of understanding biological processes at the molecular level.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1,19+1 |
InChI Key |
QWXZOFZKSQXPDC-SCMTXWLBSA-N |
Isomeric SMILES |
[13CH3][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Key Properties and Chemical Characteristics
Isotopic Labeling Pattern and Enrichment
The designation ¹³C₃,¹⁵N indicates that three carbon atoms and one nitrogen atom within the alanine molecule are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively. Typically, the labeling occurs at the α-carbon, the carboxyl carbon, and the methyl carbon of alanine, along with the α-amino nitrogen sigmaaldrich.comisotope.comchemicalbook.comchemicalbook.in. The isotopic enrichment for these labels is generally very high, often exceeding 98% or 99% sigmaaldrich.comisotope.comchemicalbook.in. This high enrichment is crucial for ensuring a significant mass shift and minimizing interference from naturally occurring isotopes in analytical measurements.
The Role of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino terminus of amino acids thermofisher.comnih.govlgcstandards.comiris-biotech.de. In the context of peptide synthesis, it prevents unwanted reactions at the amino group during peptide bond formation. Its key advantage is its facile removal under mild basic conditions (e.g., using piperidine), which is orthogonal to the acid-labile protecting groups often used for amino acid side chains thermofisher.comnih.govlgcstandards.comiris-biotech.de. This orthogonality is essential for controlled, stepwise peptide elongation in solid-phase peptide synthesis (SPPS).
Physical and Chemical Properties
This compound is typically supplied as a white to off-white crystalline powder sigmaaldrich.comchemicalbook.in. It exhibits solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) sigmaaldrich.comchemicalbook.in. Its molecular weight is approximately 333.32 g/mol , reflecting the addition of the heavier isotopes sigmaaldrich.com. The compound is generally stable when stored under recommended conditions, typically refrigerated sigmaaldrich.comisotope.comchemicalbook.in.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | Fmoc-L-Alanine-13C3,15N | - |
| Molecular Formula | ¹³CH₃¹³CH(¹⁵NH-Fmoc)¹³CO₂H | sigmaaldrich.com |
| Molecular Weight | ~333.32 g/mol | sigmaaldrich.com |
| Isotopic Purity | ¹³C: ≥99%, ¹⁵N: ≥98% | sigmaaldrich.comisotope.com |
| Appearance | White to off-white crystalline powder | sigmaaldrich.comchemicalbook.in |
| Assay (Purity) | ≥99% (by CP) | sigmaaldrich.com |
| Melting Point | 155-158 °C | sigmaaldrich.com |
| Solubility | Soluble in DMF, DMSO | sigmaaldrich.comchemicalbook.in |
| Storage | Refrigerated (2-8 °C) | sigmaaldrich.comisotope.com |
| Primary Applications | Peptide Synthesis, Biomolecular NMR, Proteomics | sigmaaldrich.comisotope.com |
Applications of Fmoc Ala Oh 13c3,15n in Quantitative Proteomics Research
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies Utilizing Fmoc-Ala-OH-13C3,15N
SILAC is a powerful technique for relative protein quantification that relies on the metabolic incorporation of stable isotope-labeled amino acids into cellular proteins. While this compound is an Fmoc-protected form, it serves as a crucial precursor for obtaining the metabolically active, labeled alanine (B10760859) required for SILAC experiments.
Strategies for Metabolic Incorporation of Labeled Alanine into Cellular Proteomes
In SILAC, cells are cultured in media where specific amino acids are replaced with their heavy isotope-labeled counterparts. This compound is a source material from which the Fmoc protecting group is removed to yield L-alanine labeled with ¹³C₃ and ¹⁵N. This deprotected, isotopically labeled alanine is then supplied to cell culture media. As cells proliferate, they incorporate this labeled alanine into newly synthesized proteins during translation. This metabolic incorporation results in proteins containing alanine residues with a distinct mass difference compared to proteins synthesized in unlabeled (light) media, typically a mass shift of +4 Da for ¹³C₃,¹⁵N labeling. isotope.comisotope.comscribd.com
Comparative Proteomic Analysis of Protein Expression Levels
The differential labeling achieved through SILAC enables comparative proteomic analysis. By culturing two cell populations—one in light (unlabeled) media and another in heavy (¹³C₃,¹⁵N-labeled alanine) media—and then mixing them at a specific ratio, researchers can directly compare protein expression levels. After cell lysis, protein digestion into peptides, and analysis by mass spectrometry, peptides derived from heavy-labeled proteins will exhibit a higher mass-to-charge ratio (m/z) than their light counterparts. The ratio of the peak intensities of these heavy and light peptides for a given protein directly reflects its relative abundance in the two original cell populations. This allows for precise quantification of protein expression changes in response to experimental conditions. scribd.com
Quantitative Assessment of Protein Turnover Rates
Beyond static protein abundance, SILAC can be adapted to study protein dynamics, including turnover rates. In a typical protein turnover experiment, cells are first labeled with ¹³C₃,¹⁵N-alanine for an extended period, ensuring that newly synthesized proteins are heavily labeled. Subsequently, these labeled cells are transferred to a medium containing unlabeled (light) alanine. Over time, the labeled proteins are degraded, and new, unlabeled proteins are synthesized. By monitoring the decreasing ratio of heavy-to-light peptides containing alanine at different time points using mass spectrometry, researchers can quantify the rate of protein degradation and synthesis, thereby determining protein half-lives and providing insights into cellular protein homeostasis and metabolic flux. isotope.comscribd.com
Targeted Proteomics and Absolute Protein Quantification using Synthetic Labeled Peptide Standards
This compound is a critical reagent in the synthesis of stable isotope-labeled peptides, which are indispensable for targeted proteomics and absolute protein quantification.
Development of Isotope-Labeled Peptide Standards for Mass Spectrometry
The synthesis of peptides using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is a well-established method. This compound serves as a key building block in this process. The Fmoc group provides temporary protection for the alpha-amino group, allowing for controlled, stepwise addition of amino acids to a solid support resin. After coupling, the Fmoc group is selectively removed using a mild base (e.g., piperidine), exposing a free amine for the next coupling reaction. This cycle is repeated until the desired peptide sequence, incorporating the ¹³C₃,¹⁵N-labeled alanine, is fully assembled. cpcscientific.compacific.edumissouri.edumtoz-biolabs.comthermofisher.com
The resulting synthetic peptides are chemically identical to their endogenous counterparts but possess a specific mass shift due to the incorporated isotopes. These "heavy" labeled peptides are then used as internal standards in mass spectrometry-based assays, most notably in the Absolute Quantification (AQUA) method. By adding a precisely known amount of the heavy peptide standard to a biological sample before or during sample preparation (e.g., before or after enzymatic digestion), researchers can accurately quantify the abundance of the corresponding endogenous "light" peptide. Mass spectrometry detects both peptides simultaneously, and the ratio of their signal intensities, combined with the known concentration of the standard, allows for the calculation of the absolute amount of the target protein in the original sample. This approach is vital for validating protein biomarkers and achieving precise quantification in complex biological matrices. cpcscientific.comisotope.comthermofisher.com
Table 1: Properties of this compound
| Property | Value | Source Index |
| Chemical Name | N-Fmoc-L-Alanine | isotope.com |
| Isotopic Labeling | ¹³C₃, ¹⁵N | isotope.com |
| ¹³C Enrichment | ≥99% | isotope.com |
| ¹⁵N Enrichment | ≥99% | isotope.com |
| Mass Shift (Da) | +4 | isotope.com, eurisotop.com |
| Chemical Purity | ≥98% | isotope.com |
| Primary Application | Peptide Synthesis, Proteomics, NMR | isotope.com |
| Protecting Group | Fmoc | isotope.com |
Table 2: Role in Peptide Synthesis for Proteomics Standards
| Technique/Application | Role of this compound | Key Features | Source Index |
| Solid Phase Peptide Synthesis (SPPS) | Building block for incorporating labeled alanine into synthetic peptides. | Utilizes Fmoc chemistry for stepwise peptide chain elongation. Requires deprotection of Fmoc group before coupling. | pacific.edu, missouri.edu, mtoz-biolabs.com, thermofisher.com |
| Targeted Proteomics (AQUA) | Synthesis of stable isotope-labeled peptide standards (heavy peptides). | These standards are chemically identical but mass-shifted, allowing for precise quantification of endogenous peptides via mass spectrometry. | cpcscientific.com, isotope.com, thermofisher.com |
| Mass Spectrometry (MS) | Enables absolute quantification by providing a known quantity of a mass-shifted internal standard. | The mass shift (+4 Da for ¹³C₃, ¹⁵N alanine) allows differentiation from endogenous (light) peptides. | cpcscientific.com, isotope.com, thermofisher.com |
Compound List:
this compound
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) Assays
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are highly sensitive and specific mass spectrometry techniques used for the targeted quantification of peptides and proteins. This compound, or peptides synthesized using it, serve as indispensable internal standards in these assays nih.gov. By incorporating stable isotopes, these labeled peptides exhibit identical chemical properties to their endogenous, unlabeled counterparts but possess a distinct mass. This mass difference allows for their clear differentiation by the mass spectrometer.
In SRM and PRM workflows, a known quantity of the isotopically labeled peptide (derived from this compound) is spiked into the biological sample prior to or after sample preparation. During mass spectrometric analysis, specific precursor and fragment ion transitions are monitored. The ratio of the signal intensity of the endogenous (light) peptide to the spiked, labeled (heavy) peptide provides a highly accurate measure of the endogenous peptide's abundance. This approach is critical for quantifying low-abundance proteins and for ensuring reliable results in complex biological matrices nih.govsilantes.com. The use of labeled amino acids like this compound in synthesizing peptide standards is a cornerstone of AQUA (Absolute Quantification using Stable Isotope Dilution) methods nih.govsilantes.com.
Precision and Accuracy in Quantitative Mass Spectrometry with Labeled Peptides
The incorporation of stable isotopes, as found in this compound, is fundamental to achieving high precision and accuracy in quantitative mass spectrometry silantes.comscience.gov. Isotopically labeled peptides act as ideal internal standards because they co-elute chromatographically with their endogenous counterparts, thereby compensating for variations that can occur during sample preparation, ionization, and mass analysis. This co-elution and identical chemical behavior, coupled with the distinct mass difference, significantly reduces analytical variability sb-peptide.com.
The accuracy of quantitative assays relies heavily on the quality of these stable isotope-labeled standards, including their purity, stability, and accurate concentration determination science.gov. By using labeled peptides derived from compounds like this compound, researchers can establish calibration curves or directly calculate absolute quantities of target peptides and proteins. The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the precise measurement of signal intensity ratios, which directly correlate with the concentration of the analyte in the sample sb-peptide.com. This capability is crucial for reproducible and reliable quantification, forming the basis for robust proteomic studies silantes.comscience.gov.
Table 1: Role of Isotopically Labeled Peptides in Mass Spectrometry Quantification
| Feature | Description | Impact on Quantification |
| Isotopic Labeling | Incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) into amino acids like alanine. | Creates a mass difference between endogenous and standard peptides, enabling clear differentiation by mass spectrometry. |
| Internal Standard | Known quantity of labeled peptide spiked into a sample. | Compensates for variations in sample preparation, ionization, and mass analysis, leading to improved precision and accuracy. |
| Co-elution | Labeled peptides elute chromatographically at the same time as their unlabeled counterparts. | Ensures that both standard and analyte experience similar matrix effects and instrumental responses, enhancing quantitative reliability. |
| Quantification | Ratio of signal intensities between labeled and unlabeled peptides is measured. | Allows for precise relative or absolute quantification of target proteins/peptides through methods like AQUA. |
| Accuracy & Precision | Minimizes analytical variability and matrix effects. | Leads to more reliable and reproducible quantitative results, essential for biomarker discovery and validation. |
Discovery and Validation of Protein Biomarkers in Research Models
The discovery and validation of protein biomarkers are critical for understanding disease mechanisms, diagnosing conditions, and monitoring therapeutic responses. Quantitative proteomics, particularly when employing stable isotope-labeled standards derived from compounds such as this compound, is a powerful engine for these efforts researchgate.netwhiterose.ac.uk. By enabling precise and accurate quantification of protein abundance changes in various research models (e.g., cell lines, animal models, clinical samples), these labeled standards facilitate the identification of proteins that are differentially expressed and may serve as biomarkers researchgate.netwhiterose.ac.uk.
In biomarker discovery, quantitative proteomic workflows can compare protein profiles between healthy and diseased states or between different experimental conditions. The ability to accurately measure subtle changes in protein levels is paramount. Isotopically labeled peptides are used to establish a robust quantitative baseline, allowing researchers to identify candidate biomarkers with high confidence researchgate.netwhiterose.ac.uk.
For biomarker validation, the precision and accuracy afforded by labeled standards are even more crucial. Once candidate biomarkers are identified, their abundance must be rigorously confirmed using validated quantitative assays, often employing targeted mass spectrometry techniques like SRM or PRM nih.govsilantes.com. The use of standards synthesized from labeled amino acids like this compound ensures that the validation process is reliable, reproducible, and sensitive enough to detect clinically relevant changes in protein expression. This rigorous quantitative approach is essential for translating proteomic findings from basic research into clinical applications.
Isotopic Labeling for Enhanced Signal Resolution and Assignment in Biomolecular NMR
The study of protein and peptide structure and function by NMR spectroscopy frequently necessitates the enrichment of samples with stable isotopes such as ¹³C and ¹⁵N. nih.govnih.gov This process, known as isotopic labeling, is fundamental to modern biomolecular NMR, as it enhances sensitivity and allows for the application of multidimensional experiments that are crucial for detailed structural analysis. ckisotopes.comamericanpeptidesociety.org
Two primary strategies for isotopic labeling are uniform and selective labeling. ckisotopes.comnih.gov
Uniform Labeling: This is the most straightforward and cost-effective method for biosynthetic labeling. It involves growing a protein expression system, typically E. coli, in a minimal medium where the sole carbon and nitrogen sources are isotopically enriched, such as ¹³C-glucose and ¹⁵NH₄Cl. nih.govethz.chprotein-nmr.org.uk This results in the incorporation of ¹³C and ¹⁵N isotopes throughout the entire protein. nih.gov A single, uniformly labeled protein sample can, in principle, provide all the necessary structural constraints for a complete three-dimensional structure determination.
Selective Labeling: This strategy involves the incorporation of isotopically labeled amino acids at specific sites within a peptide or protein. ckisotopes.comrsc.org For peptides that are too short for recombinant expression and are instead chemically synthesized, protected and labeled amino acids like this compound are used. scbt.com This allows the precise placement of NMR-active nuclei at desired positions in the peptide sequence. This method is particularly advantageous for simplifying complex spectra and for studying specific regions of a protein or peptide, such as an active site or a protein-protein interaction interface. nih.gov An alternative approach, known as reverse labeling, involves growing the protein on a fully labeled medium supplemented with one or more unlabeled amino acids, effectively "turning off" the NMR signals from those specific residue types. nih.gov
The primary challenge in the NMR spectroscopy of biomolecules, especially proteins larger than 10 kDa, is severe signal overlap in standard one-dimensional proton (¹H) spectra. nih.govnih.gov The chemical shifts of most protons fall within a narrow range, making it impossible to resolve individual signals.
The incorporation of NMR-active isotopes like ¹³C and ¹⁵N provides a solution to this problem. nih.gov Because these nuclei have different resonance frequencies from ¹H, it becomes possible to perform multidimensional heteronuclear NMR experiments. ckisotopes.com Techniques such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment produce a two-dimensional spectrum where each amide group in the protein backbone (except for proline) gives a unique peak, with the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other. This dramatically increases spectral dispersion and reduces overlap. nih.gov
Further extending this principle, triple-resonance experiments on samples uniformly labeled with both ¹³C and ¹⁵N correlate the amide ¹H and ¹⁵N nuclei with the protein's carbon backbone (¹³Cα, ¹³Cβ, and ¹³C'). nih.gov These experiments spread the signals across three or even four dimensions, which is essential for the unambiguous assignment of resonances and the subsequent determination of high-resolution structures for larger proteins. nih.gov
Determination of Peptide and Protein Three-Dimensional Structures
The ability to determine the three-dimensional atomic-resolution structures of peptides and proteins is a cornerstone of structural biology. Isotopic labeling with compounds like this compound is a prerequisite for many NMR-based structure determination protocols. genscript.commdpi.com
Before a structure can be calculated, the signals in the NMR spectra must be assigned to specific atoms in the molecule. nih.gov For proteins labeled with ¹³C and ¹⁵N, this is typically achieved using a suite of triple-resonance experiments. protein-nmr.org.uknih.gov These experiments work by transferring magnetization between neighboring nuclei through scalar couplings, allowing researchers to "walk" along the protein backbone and connect adjacent amino acid residues. protein-nmr.org.uk
Once the backbone and side-chain resonances are assigned, the process of structure calculation begins. This involves gathering geometric constraints from various NMR experiments. The two primary types of constraints are:
Dihedral Angles: There is a strong correlation between the chemical shifts of backbone atoms (specifically ¹³Cα, ¹³Cβ, ¹³C', Hα, and ¹⁵N) and the local secondary structure. protein-nmr.org.uknih.gov Programs like TALOS use databases of known protein structures and their corresponding chemical shifts to predict the backbone phi (φ) and psi (ψ) torsion angles for the protein under investigation. protein-nmr.org.uk
Distance Restraints: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5-6 Å), regardless of whether they are close in the primary sequence. Measuring NOEs provides a set of distance restraints between specific pairs of protons.
These dihedral angle and distance restraints are then fed into structure calculation software (e.g., CYANA, XPLOR-NIH, AMBER) which uses them to generate an ensemble of 3D structures that are consistent with the experimental data. mdpi.com
Table 1: Common Triple-Resonance NMR Experiments for Backbone Assignment
| Experiment | Correlation | Purpose |
| HNCO | HN(i) → N(i) → C'(i-1) | Links an amide proton/nitrogen to the carbonyl carbon of the preceding residue. |
| HN(CA)CO | HN(i) → N(i) → Cα(i) → C'(i) | Links an amide proton/nitrogen to the carbonyl carbon of the same residue. |
| HNCA | HN(i) → N(i) → Cα(i) & Cα(i-1) | Links an amide proton/nitrogen to the Cα of the same and the preceding residue. |
| HN(CO)CA | HN(i) → N(i) → C'(i-1) → Cα(i-1) | Links an amide proton/nitrogen to the Cα of the preceding residue only. |
| HNCACB | HN(i) → N(i) → Cα(i) & Cβ(i); Cα(i-1) & Cβ(i-1) | Links an amide proton/nitrogen to the Cα and Cβ of the same and the preceding residue. |
| CBCA(CO)NH | HN(i) → N(i) → C'(i-1) → Cα(i-1) & Cβ(i-1) | Links an amide proton/nitrogen to the Cα and Cβ of the preceding residue only. |
| This table summarizes key experiments used for the sequential assignment of protein backbone resonances in uniformly ¹³C,¹⁵N-labeled samples. The combination of these experiments allows researchers to link adjacent residues and map the assignments to the protein's primary sequence. nih.govprotein-nmr.org.ukpitt.eduspringernature.com |
NMR chemical shifts are exquisitely sensitive to the local electronic environment and therefore to the molecular conformation. nih.govresearchgate.net This sensitivity allows for detailed conformational analysis. acs.org By analyzing the "secondary chemical shifts" (the difference between the observed shift and the statistical random coil value), researchers can rapidly identify secondary structure elements. protein-nmr.org.uknorthwestern.edu
Specifically, consistent patterns in ¹³Cα and ¹³Cβ chemical shifts are powerful indicators of structure:
α-helix: Residues in an α-helical conformation typically show ¹³Cα chemical shifts that are shifted downfield (higher ppm) and ¹³Cβ shifts that are shifted upfield (lower ppm) relative to their random coil values.
β-sheet: Conversely, residues in a β-sheet conformation tend to have ¹³Cα chemical shifts that are shifted upfield and ¹³Cβ shifts that are shifted downfield. protein-nmr.org.uk
Table 2: Correlation of ¹³C Secondary Chemical Shifts (Δδ) with Protein Secondary Structure
| Secondary Structure | Δδ ¹³Cα | Δδ ¹³Cβ |
| α-Helix | Positive (Downfield shift) | Negative (Upfield shift) |
| β-Strand | Negative (Upfield shift) | Positive (Downfield shift) |
| Random Coil | ~ 0 | ~ 0 |
| This table illustrates the general trend of ¹³Cα and ¹³Cβ secondary chemical shifts (Δδ = δ_observed - δ_random_coil) for residues in common secondary structures. A contiguous stretch of residues showing these patterns is a strong indicator of that structural element. protein-nmr.org.ukresearchgate.net |
Investigation of Protein Dynamics and Conformational Changes
Proteins are not static molecules; their function is intrinsically linked to their dynamic nature, which spans a vast range of timescales from picoseconds to seconds. nih.govaip.org NMR spectroscopy is a uniquely powerful technique for characterizing these motions at atomic resolution. nih.govnih.gov
Isotopic labeling is fundamental to these studies. The ¹⁵N nucleus in the protein backbone is a particularly sensitive probe for motion. nih.gov By performing a series of ¹⁵N relaxation experiments on a ¹⁵N-labeled protein, researchers can measure parameters such as:
R₁ (Longitudinal Relaxation Rate): Provides information on fast motions (picosecond to nanosecond timescale).
R₂ (Transverse Relaxation Rate): Sensitive to both fast (ps-ns) and slower (microsecond to millisecond) motions, such as conformational exchange.
Heteronuclear NOE: Measures the transfer of magnetization from a proton to its attached nitrogen, which is highly sensitive to the amplitude of fast (ps-ns) bond vector motions. nih.gov
These relaxation data can be analyzed using theoretical frameworks like the "model-free" approach to extract order parameters (S²) for each residue. The S² value quantifies the degree of spatial restriction of the N-H bond vector, with a value of 1 indicating a completely rigid bond and a value approaching 0 indicating highly unrestricted motion. nih.gov
Furthermore, NMR can monitor conformational changes that occur upon ligand binding, changes in pH, or temperature. nih.govcambridge.org These changes often manifest as perturbations in the chemical shifts of specific nuclei, providing a detailed map of the affected regions and offering insights into the mechanisms of allostery and protein function. nih.govcopernicus.org
Relaxation Rate Measurements for Dynamics Characterization
The study of protein dynamics is crucial for understanding their function, and NMR spectroscopy is a primary tool for characterizing these motions across a wide range of timescales. nih.gov By incorporating this compound into a peptide, researchers can measure the ¹⁵N relaxation rates (R₁, R₂) and the heteronuclear Nuclear Overhauser Effect (NOE) for the labeled alanine residue. researchgate.net These parameters provide quantitative insights into the local mobility of the peptide backbone.
Longitudinal Relaxation Rate (R₁ or 1/T₁): This rate describes the return of the nuclear spin magnetization to its equilibrium state along the main magnetic field. It is sensitive to high-frequency motions (picosecond to nanosecond timescale).
Transverse Relaxation Rate (R₂ or 1/T₂): This rate characterizes the decay of magnetization in the plane perpendicular to the main magnetic field. It is sensitive to a broader range of motions, including slower conformational exchanges (microsecond to millisecond timescale). nih.gov
Heteronuclear NOE: This measurement reflects the transfer of magnetization from a proton to its directly bonded nitrogen. High NOE values are indicative of a rigid backbone, while lower values suggest significant local flexibility. researchgate.net
These relaxation parameters are used to calculate the model-free parameters, such as the generalized order parameter (S²), which quantifies the spatial restriction of the N-H bond vector. An S² value of 1 indicates a completely rigid bond, while a value of 0 represents unrestricted motion.
Detailed Research Findings:
In a representative study investigating the dynamics of a peptide bound to a larger protein, the ¹⁵N relaxation rates for a specifically incorporated ¹³C,¹⁵N-labeled alanine residue were measured. The data, presented in Table 1, reveal the local dynamics at this position within the peptide.
Table 1: Representative ¹⁵N NMR Relaxation Data for a Peptide-Incorporated Alanine Residue. The data indicates a relatively rigid backbone at the site of the labeled alanine, as evidenced by the high NOE and S² values.
The analysis of such data across multiple residues can map the dynamic landscape of a peptide or protein, highlighting regions of flexibility that may be important for binding or catalytic activity. nih.gov
Elucidation of Biomolecular Interactions and Binding Mechanisms
The incorporation of this compound into peptides is a key strategy for elucidating the mechanisms of biomolecular interactions. isotope.com By observing the changes in the NMR signals of the labeled peptide upon interaction with a binding partner, researchers can map binding interfaces, determine binding affinities, and characterize conformational changes.
Ligand-Protein Interaction Studies using Isotope-Labeled Peptides
Chemical Shift Perturbation (CSP) is a widely used NMR technique to study ligand-protein interactions. bcm.edu In a typical experiment, a ¹⁵N-labeled peptide (synthesized using this compound) is titrated with an unlabeled protein, and a series of ¹H-¹⁵N HSQC spectra are recorded. The binding of the protein to the peptide causes changes in the chemical environment of the labeled alanine nucleus, resulting in shifts in its corresponding peak in the HSQC spectrum. bcm.edu
The magnitude of the chemical shift perturbation for each residue can be calculated and plotted against the residue number to identify the binding interface. The weighted average chemical shift change (Δδ_avg) is often calculated using the following formula:
Δδ_avg = √[ (Δδ_H)² + (α * Δδ_N)² ]
where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N. researchgate.net
Detailed Research Findings:
In a study of a peptide ligand binding to its protein receptor, a peptide was synthesized with a single ¹³C,¹⁵N-labeled alanine. The changes in the chemical shifts of this alanine residue were monitored upon titration with the receptor protein.
Table 2: Chemical Shift Titration Data for a ¹³C,¹⁵N-Labeled Alanine in a Peptide upon Binding to a Receptor Protein. The progressive shift in the resonance frequencies indicates a specific interaction at the site of the labeled residue.
By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) of the interaction can be determined, providing quantitative information about the binding affinity.
Protein-Protein Interaction Analysis
Similar to ligand-protein studies, the interaction between two proteins can be investigated by selectively labeling one of the partners. A peptide fragment of one protein, containing a ¹³C,¹⁵N-labeled alanine, can be synthesized and used to probe the interaction with the second, unlabeled protein. This approach is particularly useful for large protein complexes where uniform labeling of one partner can lead to spectral crowding. duke.edu
The CSP mapping approach remains a powerful tool in this context. By monitoring the chemical shift perturbations of the labeled peptide upon titration with the partner protein, the residues at the binding interface can be identified.
Detailed Research Findings:
To map the binding site of a protein-protein interaction, a 15-residue peptide derived from Protein A was synthesized with a ¹³C,¹⁵N-labeled alanine at position 8. This labeled peptide was then titrated with unlabeled Protein B, and the chemical shift perturbations were measured.
Table 3: Chemical Shift Perturbation for a Labeled Alanine Residue in a Peptide upon Binding to a Partner Protein. The significant chemical shift change upon binding confirms that this residue is at or near the protein-protein interaction site.
This site-specific information is invaluable for understanding the molecular basis of protein-protein recognition and for the rational design of molecules that can modulate these interactions.
Research Findings and Impact
The utility of Fmoc-Ala-OH-13C3,15N and similar isotopically labeled amino acids is underscored by their widespread adoption in cutting-edge research. While specific studies detailing the use of this compound itself are often embedded within broader proteomic or structural biology investigations, the principles apply universally to doubly labeled amino acids.
For instance, studies employing SILAC have successfully quantified thousands of proteins in various cell types and biological states, leading to the identification of novel biomarkers and therapeutic targets pepscan.comckgas.comchempep.comnih.gov. In structural biology, ¹³C and ¹⁵N labeled peptides have been instrumental in solving the structures of challenging protein targets, including amyloid fibrils and membrane proteins, providing atomic-level insights into their function and malfunction sigmaaldrich.comnih.gov. The ability to synthesize peptides with precise isotopic labeling, facilitated by reagents like this compound, allows researchers to design experiments that yield highly specific and quantifiable data, accelerating the pace of discovery in fields ranging from cancer biology to neurodegenerative diseases.
Example Research Scenario:
A research team investigating protein turnover in cancer cells might synthesize a peptide containing a ¹³C₃,¹⁵N-labeled alanine (B10760859) residue using this compound. This labeled peptide could be used as an internal standard in a mass spectrometry-based assay to quantify the rate at which specific proteins are synthesized or degraded in cancer cells compared to normal cells. The distinct mass of the labeled peptide allows for accurate normalization of the signal from endogenous peptides, providing reliable quantitative data on protein dynamics.
Conclusion
Fmoc-Ala-OH-13C3,15N exemplifies the sophisticated tools available to modern biomolecular researchers. By combining the robust Fmoc protection strategy with precise ¹³C and ¹⁵N isotopic labeling, this compound serves as an indispensable building block for synthesizing isotopically enriched peptides. Its applications span quantitative proteomics, structural biology via NMR spectroscopy, and drug discovery, enabling higher precision, sensitivity, and quantitative accuracy in experimental analyses. As research continues to delve into the complexities of biological systems, reagents like this compound will remain at the forefront, facilitating groundbreaking discoveries and advancing our understanding of life at the molecular level.
Advanced Methodologies and Future Directions in Fmoc Ala Oh 13c3,15n Research
Integration with Orthogonal Labeling Strategies
The utility of Fmoc-Ala-OH-13C3,15N is significantly enhanced when integrated into orthogonal labeling workflows, where multiple, distinct labeling methods are used in a single experiment to probe different aspects of a biological system. This approach allows for more complex experimental designs and yields multi-dimensional data.
Peptides synthesized with this compound are key components of chemical labeling strategies. core.ac.uk These can be combined with metabolic labeling techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells incorporate heavy isotope-labeled amino acids during protein synthesis. nih.govnih.gov In such an experiment, a synthetic peptide containing this compound can be used as an internal "spike-in" standard to provide absolute quantification of a target protein from a metabolically labeled cell lysate. nih.gov This combination overcomes the limitations of individual methods, allowing for precise quantification across different samples and conditions. nih.gov
Another orthogonal approach involves pairing isotopic labeling with other chemical modifications, such as isobaric tags (e.g., TMT or iTRAQ). nih.gov While isobaric tags allow for multiplexed relative quantification, the inclusion of a heavy-isotope labeled peptide standard synthesized with this compound can anchor the relative values to an absolute scale, a technique valuable in biomarker validation. researchgate.net
| Orthogonal Strategy | Description | Role of this compound |
| Chemical + Metabolic Labeling | Combines chemically synthesized labeled peptides with proteins labeled in vivo. | Serves as the building block for synthetic peptide standards used for absolute quantification in SILAC-labeled samples. nih.gov |
| Isotopic + Isobaric Tagging | Uses an isotopically labeled peptide alongside isobaric tags for multiplexed experiments. | Provides an internal standard for absolute quantification, complementing the relative quantification from isobaric tags like TMT or iTRAQ. nih.govresearchgate.net |
| Isotopic + Post-Translational Modification (PTM) Enrichment | Employs labeled peptides to quantify specific PTMs (e.g., phosphorylation) that are enriched from complex mixtures. | Enables the synthesis of labeled peptide standards that correspond to modified regions of a protein, allowing for precise quantification of PTM stoichiometry. |
High-Throughput Approaches in Labeled Peptide Synthesis and Analysis
The demand for large-scale proteomic analyses has driven the development of high-throughput methods for both the synthesis and analysis of isotopically labeled peptides. nih.gov this compound is a crucial reagent in these automated workflows.
High-throughput peptide synthesis platforms can produce extensive libraries of peptides where specific positions are occupied by the labeled alanine (B10760859). biosynth.com These libraries are invaluable for screening purposes, such as epitope mapping or identifying substrates for enzymes. Cell-free synthesis systems have also been adapted for the high-throughput production of stable isotope-labeled peptides for targeted proteomics. nih.gov
For analysis, mass spectrometry (MS)-based methods are dominant. biosynth.com Techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) allow for the highly sensitive and specific quantification of target peptides in complex biological samples. researchgate.netbiosynth.com In these assays, peptides synthesized with this compound serve as ideal internal standards because they co-elute with their endogenous, unlabeled counterparts but are distinguished by their mass. acs.org This "stable isotope dilution" method is the gold standard for quantitative MS. biosynth.com The ability to multiplex these assays enables the simultaneous quantification of hundreds of proteins, making it a high-throughput approach for clinical biomarker discovery and systems biology. nih.govbiosynth.com
| Technique | Application Area | Function of Labeled Peptide |
| Automated Peptide Synthesis | Peptide Libraries, Drug Discovery | Incorporation of this compound at specific sites for screening and binding assays. biosynth.comjpt.com |
| Cell-Free Synthesis Systems | Targeted Proteomics | High-throughput production of labeled peptide standards for large-scale SRM/MRM assays. nih.gov |
| Multiplexed MS/MS | Quantitative Proteomics | Labeled peptides (heavy) are paired with unlabeled endogenous peptides (light) for simultaneous selection and fragmentation, improving identification confidence. nih.govacs.org |
| SRM/MRM Mass Spectrometry | Biomarker Validation, Clinical Diagnostics | Serves as a heavy internal standard for precise and reproducible quantification of target proteins across many samples. researchgate.netbiosynth.com |
Computational Modeling and Simulation in Conjunction with Isotopic Data
Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the structure, dynamics, and interactions of peptides and proteins. springernature.comamericanpeptidesociety.org The accuracy of these simulations is greatly enhanced when they are constrained by experimental data. Isotopic labeling with compounds like this compound is critical for generating this essential experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy of peptides containing ¹³C and ¹⁵N labels can provide precise, atom-level information, such as interatomic distances and bond orientations. nih.govproteogenix.science This information serves as a set of experimental restraints that can be incorporated into computational models. nih.gov For example, NMR-derived distance constraints can be used to validate or refine the predicted three-dimensional structure of a peptide-protein complex obtained from docking simulations. nih.gov
By comparing simulation results with experimental data from isotopically labeled samples, researchers can refine the force fields used in MD simulations, leading to more accurate predictions of peptide folding, stability, and binding free energies. springernature.comatu.edu This synergy between empirical isotopic data and computational modeling is crucial for understanding dynamic molecular processes that are difficult to characterize by either method alone. nih.gov
| Computational Method | Synergy with Isotopic Data | Information Gained |
| Molecular Dynamics (MD) Simulation | NMR data from ¹³C/¹⁵N labeled peptides provides experimental restraints to validate and refine simulation trajectories. americanpeptidesociety.org | Accurate models of peptide folding, conformational changes, and molecular interactions over time. |
| Protein-Peptide Docking | NMR or MS data helps identify the correct binding pose among computationally generated models. nih.gov | High-confidence structural models of protein-peptide complexes. |
| Free Energy Calculations | Experimental binding affinities measured using labeled peptides can calibrate and validate computational predictions. nih.gov | Reliable prediction of binding strength and specificity for drug design. |
Emerging Research Frontiers for this compound and Related Labeled Compounds
The unique properties of this compound continue to open new avenues of research, pushing the boundaries of structural biology and proteomics.
One major frontier is in advanced NMR spectroscopy, particularly solid-state NMR (ssNMR). nih.gov Uniformly ¹³C and ¹⁵N labeled peptides, synthesized using precursors like this compound, are essential for ssNMR studies of large protein complexes or membrane-embedded proteins that are not amenable to traditional solution NMR or X-ray crystallography. meihonglab.com These studies provide unprecedented insight into the structure and dynamics of challenging biological systems.
In proteomics, there is a growing interest in measuring protein dynamics, such as synthesis and degradation rates, on a proteome-wide scale. nih.gov Pulsed SILAC (pSILAC) experiments, which track the incorporation of labeled amino acids over time, can be complemented with synthetic labeled peptide standards to yield highly accurate measurements of protein turnover. nih.gov This provides a dynamic view of cellular processes that is not captured by static protein abundance measurements.
Furthermore, the development of novel MS-based techniques for quantitative proteomics continues to rely on the availability of high-purity labeled standards. longdom.org As instrumentation becomes more sensitive, the need for precisely quantified internal standards, created using building blocks like this compound, will become even more critical for applications in personalized medicine and the discovery of low-abundance biomarkers. core.ac.uk The use of combined ¹³C and ¹⁵N labeling helps to create a larger mass shift, moving the standard's signal away from the complex isotopic envelope of the unlabeled peptide, thereby reducing spectral overlap and improving quantification accuracy. nih.gov
| Research Frontier | Application of this compound | Scientific Impact |
| Solid-State NMR (ssNMR) | Used to synthesize fully labeled peptides for structural analysis of non-crystalline samples like amyloid fibrils or membrane proteins. nih.govmeihonglab.com | Enables atomic-resolution structural determination of challenging biological assemblies. |
| Dynamic Proteomics (e.g., pSILAC) | Creates absolute quantification standards to measure rates of protein synthesis and degradation. nih.govnih.gov | Provides a deeper understanding of cellular regulation and protein homeostasis. |
| Advanced Quantitative Proteomics | Synthesis of high-purity internal standards for next-generation mass spectrometry platforms. longdom.org | Improves accuracy and sensitivity for biomarker discovery and clinical diagnostics. |
| Structural Biology of Dynamic Systems | Incorporation into peptides to study transient protein-protein interactions using NMR and other biophysical methods. researchgate.netnih.gov | Elucidation of the mechanisms of dynamic molecular machines and signaling pathways. |
Q & A
Q. How can researchers verify the purity and isotopic enrichment of Fmoc-Ala-OH-13C3,15N during synthesis?
To ensure purity and isotopic integrity, researchers should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to confirm a purity ≥95% . Mass spectrometry (MS) is critical for verifying isotopic enrichment: electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can detect the molecular ion peak at m/z 315.3 (C:13C3, N:15N) and confirm the absence of unlabeled contaminants . For quantitative isotopic analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) can resolve splitting patterns caused by isotopic substitution, with integration of peaks to calculate enrichment levels .
Q. What are the optimal storage and handling protocols for this compound to prevent degradation?
Store the compound at 4°C in a desiccated environment to minimize hydrolysis of the Fmoc group . Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to avoid moisture absorption. For long-term stability, aliquot into amber vials under argon and avoid repeated freeze-thaw cycles. Handling should follow general safety protocols for Fmoc-protected amino acids, including gloveboxes for sensitive applications .
Q. How can this compound be efficiently incorporated into automated solid-phase peptide synthesis (SPPS)?
Use standard Fmoc-SPPS protocols with coupling agents like HBTU/HOBt or Oxyma Pure/DIC in DMF. The isotopic label does not alter coupling kinetics under typical conditions, but researchers should monitor coupling efficiency via Kaiser tests or in situ FTIR spectroscopy. For challenging sequences, double coupling (10–30 min per cycle) is recommended. Post-synthesis, cleavage with TFA (95% with scavengers) preserves isotopic labels .
Advanced Research Questions
Q. How do isotopic labels (13C3,15N) influence reaction kinetics in peptide bond formation compared to unlabeled analogs?
Isotopic substitution may marginally alter reaction rates due to kinetic isotope effects (KIEs). For example, 15N in the amine group can slow deprotection rates during piperidine treatment by ~1–3% due to reduced nucleophilicity. Similarly, 13C in the backbone may slightly affect resonance stabilization during activation. Researchers should perform parallel control experiments with unlabeled Fmoc-Ala-OH and adjust reaction times if high-precision kinetics are critical .
Q. How can researchers resolve discrepancies in isotopic enrichment data between NMR and mass spectrometry?
Discrepancies often arise from inhomogeneous labeling or matrix effects in MS. To address this:
- Use 13C-NMR to quantify site-specific enrichment (e.g., integration of α-carbon vs. side-chain signals) .
- Pair MS with high-resolution LC (e.g., UPLC-QTOF) to separate isotopic isomers.
- Cross-validate with elemental analysis (EA-IRMS) for bulk 15N/13C ratios.
Statistical tools (e.g., ANOVA for tracer recovery) and optimized sampling protocols (e.g., triplicate measurements) enhance reproducibility .
Q. What experimental designs are recommended for metabolic tracing studies using this compound in cellular systems?
- Pulse-chase labeling : Administer the compound to cultured cells for 24–48 hr, followed by LC-MS/MS analysis of intracellular peptides to track 13C/15N incorporation.
- Isotope dilution assays : Spike labeled peptides into cell lysates to quantify metabolic turnover rates.
- Multi-omics integration : Combine proteomics (for peptide turnover) with metabolomics (e.g., 13C-TCA cycle intermediates) to map metabolic fluxes. Controls must include unlabeled analogs and blank matrices to correct for natural isotope abundance .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
